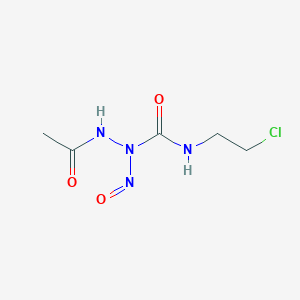
Acetamido-cnu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamido-cnu, also known as N-acetyl-cnu, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic uses. This compound is a derivative of the natural product cnu, which is found in marine sponges. Acetamido-cnu has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of acetamido-cnu is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Acetamido-cnu has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Efectos Bioquímicos Y Fisiológicos
Acetamido-cnu has been found to have various biochemical and physiological effects, including cytotoxic, neuroprotective, and immunomodulatory effects. In cancer cells, acetamido-cnu has been found to induce apoptosis, or programmed cell death, which is a common mechanism of action for chemotherapy drugs. In neurology, acetamido-cnu has been found to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In immunology, acetamido-cnu has been found to modulate the activity of immune cells, including T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetamido-cnu in lab experiments is its relatively low cost and efficient synthesis method. Additionally, acetamido-cnu has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using acetamido-cnu in lab experiments is its potential toxicity, especially at high doses. Additionally, the mechanism of action of acetamido-cnu is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on acetamido-cnu. One direction is to further investigate its potential uses in cancer chemotherapy, including its efficacy and toxicity in different types of cancer cells. Another direction is to investigate its potential uses in neuroprotection, including its effects on different neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of acetamido-cnu, which could lead to the development of more targeted therapies.
Métodos De Síntesis
The synthesis of acetamido-cnu involves the acetylation of cnu using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 70%, making it a relatively efficient method for synthesizing acetamido-cnu.
Aplicaciones Científicas De Investigación
Acetamido-cnu has been studied for its potential uses in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, acetamido-cnu has been found to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, acetamido-cnu has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. In immunology, acetamido-cnu has been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
102585-46-6 |
|---|---|
Nombre del producto |
Acetamido-cnu |
Fórmula molecular |
C5H9ClN4O3 |
Peso molecular |
208.6 g/mol |
Nombre IUPAC |
1-acetamido-3-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClN4O3/c1-4(11)8-10(9-13)5(12)7-3-2-6/h2-3H2,1H3,(H,7,12)(H,8,11) |
Clave InChI |
XSIXQOVOUVBLCV-UHFFFAOYSA-N |
SMILES |
CC(=O)NN(C(=O)NCCCl)N=O |
SMILES canónico |
CC(=O)NN(C(=O)NCCCl)N=O |
Otros números CAS |
102585-46-6 |
Sinónimos |
1-(2-chloroethyl) -1-nitroso-3-(methylenecarboxamido)urea acetamido-CNU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)
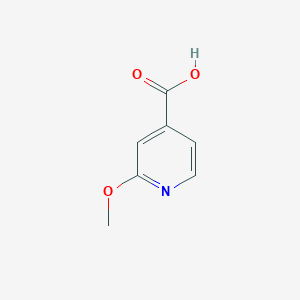
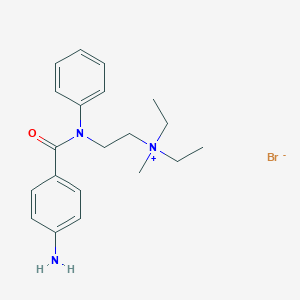
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
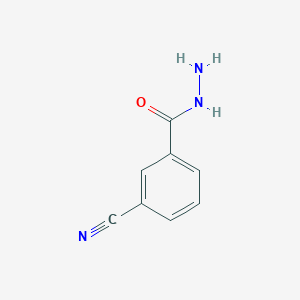
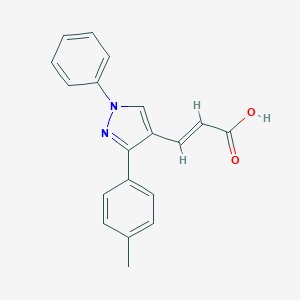
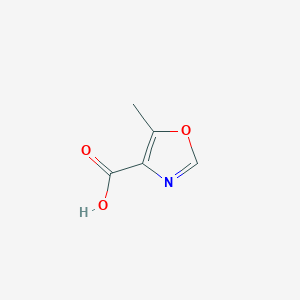
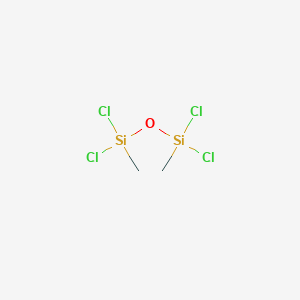
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
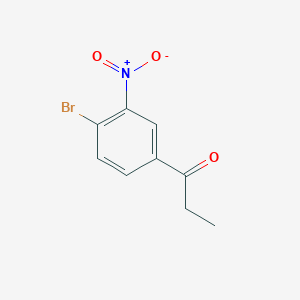
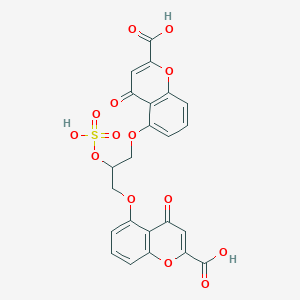
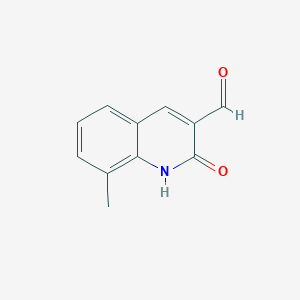
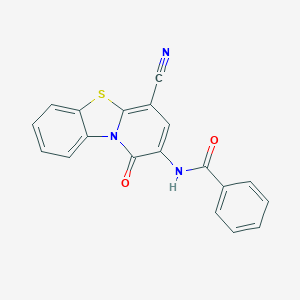
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)